Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-

Description

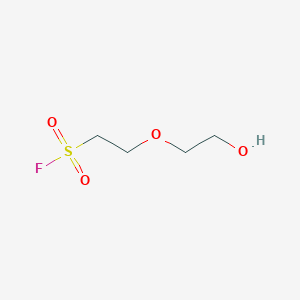

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-, is a sulfonyl fluoride derivative characterized by a hydroxyethoxy substituent at the 2-position of the ethane backbone. This structural feature imparts unique physicochemical properties, such as enhanced polarity and reactivity in nucleophilic substitution reactions, particularly in sulfur(VI) fluoride exchange (SuFEx) click chemistry . The hydroxyethoxy group increases solubility in polar solvents, making it advantageous for applications in medicinal chemistry and polymer synthesis.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO4S/c5-10(7,8)4-3-9-2-1-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRRIFXHAIJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS(=O)(=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464016 | |

| Record name | Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433935-95-6 | |

| Record name | 2-(2-Hydroxyethoxy)ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433935-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- typically involves the reaction of ethanesulfonyl chloride with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-.

Catalysts: Lewis acids or bases are often employed to facilitate the reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- is primarily recognized for its utility as an intermediate in the synthesis of several pharmaceuticals. Its chemical structure allows it to participate in various reactions that are critical for developing antiviral and anticancer agents.

Antiviral Agents

The compound has been employed in synthesizing antiviral drugs, which are essential for treating viral infections. For instance, it can be used to modify existing antiviral frameworks to enhance efficacy or reduce side effects.

Anticancer Agents

In oncology, the compound serves as a building block for creating novel anticancer therapies. Its ability to introduce specific functional groups into larger molecules makes it valuable in the design of targeted therapies that can selectively attack cancer cells.

Industrial Applications

Beyond its pharmaceutical relevance, Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- finds applications in various industrial processes.

Chemical Synthesis

The compound is utilized in organic synthesis as a reagent or catalyst. Its properties facilitate the formation of sulfonamide groups, which are crucial in many chemical reactions.

Material Science

In material science, Ethanesulfonyl fluoride can be involved in producing specialty polymers and coatings that require specific chemical properties such as hydrophobicity and thermal stability.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the effectiveness of Ethanesulfonyl fluoride in synthesizing a new class of antiviral agents. Researchers reported that modifications using this compound led to improved binding affinities to viral proteins, significantly enhancing therapeutic potential.

Case Study: Development of Anticancer Agents

Another research project focused on using Ethanesulfonyl fluoride to create a series of sulfonamide derivatives aimed at targeting specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxicity against resistant cancer types, suggesting potential for further development into clinical candidates.

Data Tables

| Application | Field | Details |

|---|---|---|

| Antiviral Synthesis | Pharmaceuticals | Intermediate for developing antiviral drugs with enhanced efficacy |

| Anticancer Synthesis | Pharmaceuticals | Building block for targeted therapies against various cancer types |

| Chemical Reagent | Industrial | Facilitates formation of sulfonamide groups in organic synthesis |

| Polymer Production | Material Science | Used to create polymers with specific properties (e.g., hydrophobicity) |

Mechanism of Action

The mechanism of action of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound’s ability to act as a Michael acceptor makes it a valuable tool in click chemistry and bioconjugation reactions .

Comparison with Similar Compounds

Research Findings and Trends

- Medicinal Chemistry : Hydroxyethoxy derivatives show promise in creating water-soluble prodrugs, leveraging SuFEx for targeted release .

- Materials Science : Fluorinated analogs (e.g., 29514-94-1) dominate in high-performance applications due to thermal/chemical resistance .

- Safety : Hydroxyethoxy derivatives likely require standard PPE (gloves, goggles), whereas halogenated analogs demand stringent handling due to toxicity risks .

Biological Activity

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, including medicinal chemistry and environmental science.

Ethanesulfonyl fluoride is characterized by the following chemical formula and properties:

- Chemical Formula : C2H5FO2S

- CAS Number : 522584

- Molecular Weight : 114.13 g/mol

The biological activity of Ethanesulfonyl fluoride is primarily attributed to its ability to interact with various biological targets. The compound acts as a sulfonyl fluoride, which may inhibit serine proteases and other enzymes by forming covalent bonds with their active sites. This mechanism is crucial in understanding its potential therapeutic applications.

Biological Activity Overview

Research has indicated several biological activities associated with Ethanesulfonyl fluoride:

-

Enzyme Inhibition :

- It has been shown to inhibit certain serine proteases, which are vital in various physiological processes.

- The inhibition mechanism involves the formation of a stable covalent bond between the sulfonyl group and the hydroxyl group of serine residues in the enzyme's active site.

-

Anti-inflammatory Effects :

- Studies have reported that compounds similar to Ethanesulfonyl fluoride exhibit anti-inflammatory properties by modulating immune responses.

- For instance, a related compound demonstrated significant reductions in pro-inflammatory cytokines in cell culture models.

-

Cytotoxicity :

- Research into cytotoxic effects indicates that at higher concentrations, Ethanesulfonyl fluoride can reduce cell viability in certain cancer cell lines.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Inhibition Studies :

A study focused on the inhibition of serine proteases demonstrated that Ethanesulfonyl fluoride effectively blocks enzymatic activity through covalent modification. This was evidenced by kinetic assays showing a significant decrease in enzyme activity upon treatment with the compound. -

Cytotoxicity Assessments :

In vitro assays on various cancer cell lines revealed that Ethanesulfonyl fluoride caused dose-dependent reductions in cell proliferation. Notably, at concentrations exceeding 100 µg/mL, significant cytotoxic effects were observed, indicating its potential as a chemotherapeutic agent. -

Environmental Impact Analysis :

Research highlighted the environmental persistence of Ethanesulfonyl fluoride and its potential bioaccumulation in aquatic systems. Studies indicated that this compound could disrupt endocrine functions in wildlife due to its fluorinated structure and long half-life in the environment.

Q & A

Q. How can researchers optimize the synthesis of ethanesulfonyl fluoride derivatives with 2-(2-hydroxyethoxy) substituents?

- Methodological Guidance : Synthesis optimization requires systematic variation of fluorinating agents (e.g., SF₄, HF-pyridine) and reaction conditions (temperature, solvent polarity, catalyst loading). For example, highlights synthesis routes for analogous fluorinated sulfonyl fluorides with yields of 58–67%, suggesting that adjusting stoichiometry of iodine-containing intermediates or reaction time may improve efficiency. Characterization via ¹⁹F NMR and mass spectrometry (MS) is critical to monitor fluorination progress .

Q. What analytical techniques are most reliable for characterizing 2-(2-hydroxyethoxy)-ethanesulfonyl fluoride’s purity and structure?

- Methodological Guidance : Combine ¹H/¹⁹F NMR to confirm substituent positions and quantify purity. High-resolution MS (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., used crystallography for a tetrafluoroethoxy analog). Infrared (IR) spectroscopy can detect sulfonyl fluoride (-SO₂F) stretches (~1370–1400 cm⁻¹) .

Q. How should researchers handle safety risks associated with sulfonyl fluorides in aqueous environments?

- Methodological Guidance : Use inert-atmosphere gloveboxes for moisture-sensitive reactions ( recommends protective gear and waste segregation). Hydrolysis of sulfonyl fluorides generates HF; neutralize with calcium carbonate or specialized absorbents. Monitor airborne fluoride ions using ion-selective electrodes during large-scale reactions .

Q. What strategies enhance the reactivity of 2-(2-hydroxyethoxy)-ethanesulfonyl fluoride in SuFEx (Sulfur Fluoride Exchange) click chemistry?

- Methodological Guidance : Activate the sulfonyl fluoride group using bifunctional catalysts (e.g., organoboron compounds) to accelerate SuFEx with amines or phenols. demonstrates that electron-withdrawing substituents (e.g., fluorinated ethoxy groups) increase electrophilicity, improving reaction kinetics in polymer crosslinking or bioconjugation .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of 2-(2-hydroxyethoxy)-ethanesulfonyl fluoride in multi-step syntheses?

- Methodological Guidance : Computational modeling (DFT) can predict intermediates and transition states. For example, used density functional theory (DFT) to analyze SuFEx mechanisms, revealing that steric hindrance from the hydroxyethoxy group may favor nucleophilic attack at the sulfur center over side reactions. Experimental validation via kinetic isotope effects (KIEs) is recommended .

Q. How can researchers resolve contradictions in reported yield data for fluorinated sulfonyl fluoride derivatives?

- Methodological Guidance : Discrepancies often arise from impurities in starting materials (e.g., residual moisture in fluorinated solvents) or inconsistent purification methods (e.g., column chromatography vs. distillation). Replicate synthesis protocols from under strictly anhydrous conditions and compare yields using HPLC with UV detection at 254 nm .

Q. What computational models best predict the hydrolytic stability of 2-(2-hydroxyethoxy)-ethanesulfonyl fluoride in biological systems?

- Methodological Guidance : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can quantify hydrolysis rates. ’s studies on ethenesulfonyl fluorides suggest that the hydroxyethoxy group’s hydrogen-bonding capacity may slow hydrolysis compared to non-polar analogs, enabling prolonged activity in vivo .

Q. How does the hydroxyethoxy substituent influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Guidance : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. The hydroxyethoxy group’s polarity may enhance solubility and hydrogen bonding, as seen in ’s sulfonamide derivatives, which showed improved inhibition of bacterial carbonic anhydrases .

Q. What role does 2-(2-hydroxyethoxy)-ethanesulfonyl fluoride play in designing proton-conductive materials for fuel cells?

Q. How can researchers mitigate environmental persistence of fluorinated byproducts from sulfonyl fluoride reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.